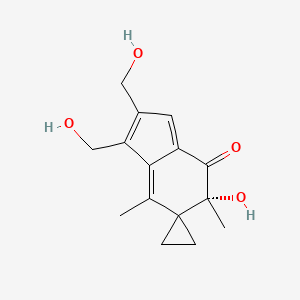
Irofulven metabolite M4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Irofulven metabolite M4 is a hydroxylated derivative of irofulven, an antineoplastic agent derived from the natural product illudin S, which is found in the Jack-o’-lantern mushroom. Irofulven has shown significant antitumor activity and is used in the treatment of various solid tumors. The metabolite M4 is formed via the oxidation of irofulven and plays a crucial role in its pharmacokinetics and pharmacodynamics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of irofulven metabolite M4 involves the hydroxylation of irofulven. This reaction typically requires specific oxidizing agents and controlled conditions to ensure the selective formation of the hydroxylated product. Common oxidizing agents used in this process include hydrogen peroxide and various peracids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in the industrial production of this compound .
化学反应分析
Types of Reactions
Irofulven metabolite M4 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, forming irofulven.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Additional hydroxylated or ketone derivatives.
Reduction: Irofulven.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Irofulven metabolite M4 has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cellular metabolism and its effects on various biological pathways.
Medicine: Studied for its antitumor activity and potential use in cancer therapy.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
The mechanism of action of irofulven metabolite M4 involves its ability to bind to DNA and protein targets within tumor cells. This binding interferes with DNA replication and cell division, leading to tumor-specific apoptotic cell death. The compound is rapidly absorbed by tumor cells, where it undergoes bioactivation to form a reactive intermediate that covalently binds to cellular macromolecules .
相似化合物的比较
Similar Compounds
Irofulven: The parent compound from which metabolite M4 is derived.
Illudin S: The natural product from which irofulven is synthesized.
CAP-121: A second-generation analog of irofulven with improved pharmacokinetic properties
Uniqueness
Irofulven metabolite M4 is unique due to its specific hydroxylation pattern, which influences its pharmacokinetics and pharmacodynamics. Unlike its parent compound irofulven, metabolite M4 has distinct chemical properties that affect its reactivity and biological activity. The presence of the hydroxyl group allows for additional chemical modifications and interactions with biological targets, making it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
238432-47-8 |
|---|---|
分子式 |
C15H18O4 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
(5'R)-5'-hydroxy-1',2'-bis(hydroxymethyl)-5',7'-dimethylspiro[cyclopropane-1,6'-indene]-4'-one |
InChI |
InChI=1S/C15H18O4/c1-8-12-10(5-9(6-16)11(12)7-17)13(18)14(2,19)15(8)3-4-15/h5,16-17,19H,3-4,6-7H2,1-2H3/t14-/m0/s1 |
InChI 键 |
DSGSWGIBMJBRIF-AWEZNQCLSA-N |
手性 SMILES |
CC1=C2C(=CC(=C2CO)CO)C(=O)[C@](C13CC3)(C)O |
规范 SMILES |
CC1=C2C(=CC(=C2CO)CO)C(=O)C(C13CC3)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


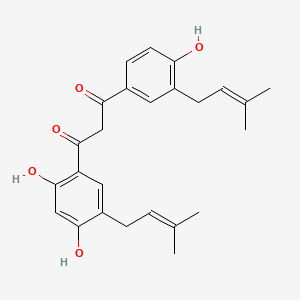
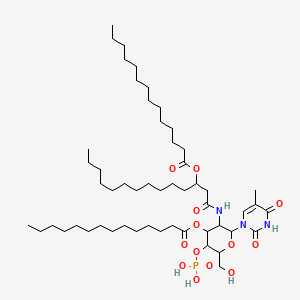
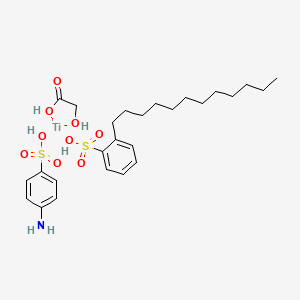
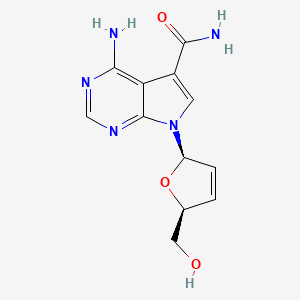




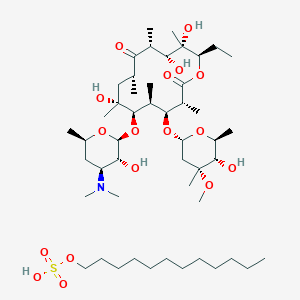
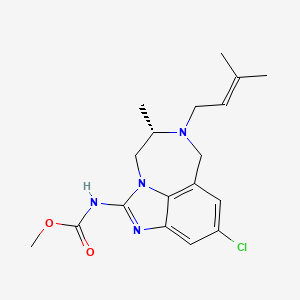

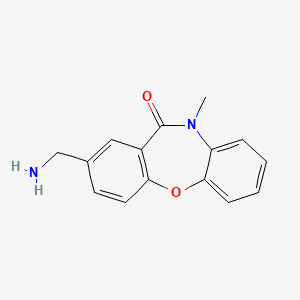
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)

